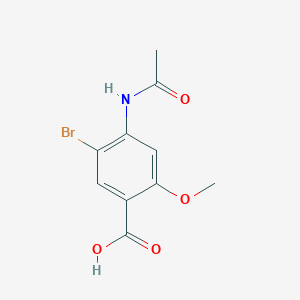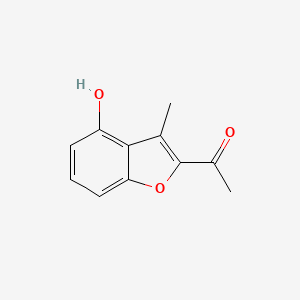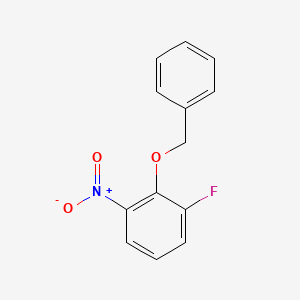
2-(4-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine is a synthetic organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a fluorophenyl group and a trimethylbenzenesulfonyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the pyrrolidine ring and introduce the substituents through a series of reactions such as nucleophilic substitution, sulfonylation, and fluorination.
For example, the synthesis might begin with the preparation of 2-(4-Fluoro-phenyl)-pyrrolidine through a nucleophilic substitution reaction. This intermediate can then be reacted with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The fluorophenyl and sulfonyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in the formation of new sulfonyl or fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers might investigate its interactions with biological targets such as enzymes or receptors to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features might be optimized to enhance its efficacy, selectivity, and pharmacokinetic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (RS)-2-(4-Chloro-phenyl)-1-(2,4,6-trimethyl-benzenesulfonyl)-pyrrolidine
- (RS)-2-(4-Methyl-phenyl)-1-(2,4,6-trimethyl-benzenesulfonyl)-pyrrolidine
- (RS)-2-(4-Bromo-phenyl)-1-(2,4,6-trimethyl-benzenesulfonyl)-pyrrolidine
Uniqueness
2-(4-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall performance in various applications.
Properties
Molecular Formula |
C19H22FNO2S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-(2,4,6-trimethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C19H22FNO2S/c1-13-11-14(2)19(15(3)12-13)24(22,23)21-10-4-5-18(21)16-6-8-17(20)9-7-16/h6-9,11-12,18H,4-5,10H2,1-3H3 |
InChI Key |
VKSHVRYDYGHBMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
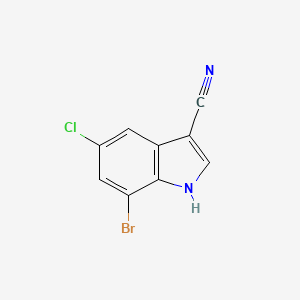
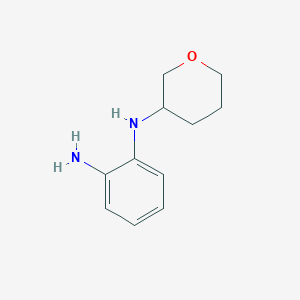
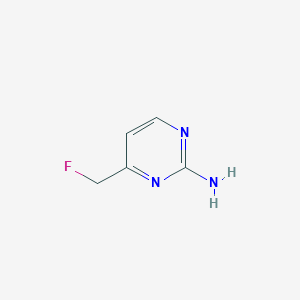
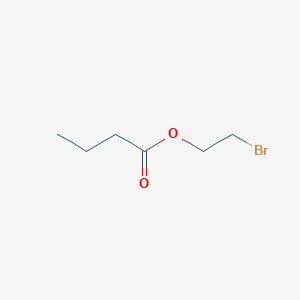
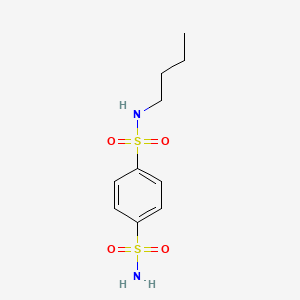
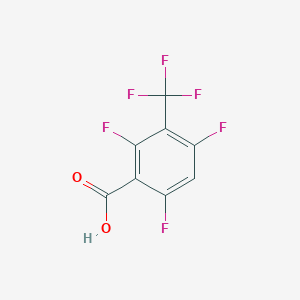
![5-Fluoro-2-methyl-6-nitrobenzo[d]thiazole](/img/structure/B8687221.png)
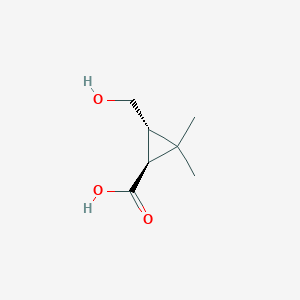

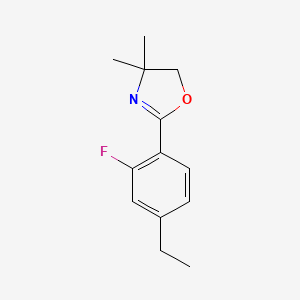
![(2S)-2-[(tert-butoxycarbonyl)amino]propionyl chloride](/img/structure/B8687231.png)
